![molecular formula C22H34ClN3O B2727530 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride CAS No. 1052407-53-0](/img/structure/B2727530.png)
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and it has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biotransformation
Research has delved into the metabolic fate of related compounds, offering insights into how they are processed in the human body. For instance, studies on fenetylline and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have elucidated their metabolic pathways, highlighting the conversion to metabolites such as amphetamine and theophylline in the case of fenetylline (Ellison et al., 1970; Schofield et al., 1999). These studies provide foundational knowledge for understanding the biological impact of similar compounds, including 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride.
Therapeutic and Pharmacological Research
Compounds with similar structures have been investigated for their therapeutic potential and pharmacological properties. The research on compounds like diltiazem hydrochloride and the nonpeptide arginine vasopressin antagonist OPC-31260 demonstrates the diverse therapeutic applications, from treating chronic congestive heart failure to managing hyponatremia (Kinoshita et al., 1979; Saito et al., 1997). These findings could inspire further research into the cardiovascular and renal effects of this compound.
Environmental and Occupational Health
Investigations into the environmental and occupational exposure to chemicals with similar properties, including studies on pesticide and PCB exposures (Wolff et al., 2007), offer insights into the potential health implications of exposure to this compound. Understanding the metabolic products and their excretion patterns contributes to assessing the risk and safety measures required for handling such compounds.
Mecanismo De Acción
Target of Action
The primary target of 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride is the carboxyl groups present in various biological molecules . This compound, also known as EDC or EDAC, is a zero-length crosslinker used to couple carboxyl groups to primary amines .
Mode of Action
This compound: interacts with its targets by first reacting with a carboxyl group. This reaction forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond, releasing a urea byproduct .
Biochemical Pathways
The action of This compound affects various biochemical pathways. It is used in peptide synthesis to form amide bonds, connecting haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and constructing biomolecules with amine-reactive NHS esters .
Pharmacokinetics
The ADME properties of This compound It is known that this compound is water-soluble , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily the formation of amide bonds between carboxyl groups and primary amines. This results in the coupling of various biological molecules, enabling the construction of complex structures such as immunogens and labeled nucleic acids .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the reaction is typically employed in the 4.0-6.0 pH range . Furthermore, the compound is sensitive to moisture , which can affect its stability and efficacy.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(3-phenyl-1-adamantyl)methyl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.ClH/c1-25(2)9-8-23-20(26)24-16-21-11-17-10-18(12-21)14-22(13-17,15-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H2,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYUSAOWAIZVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


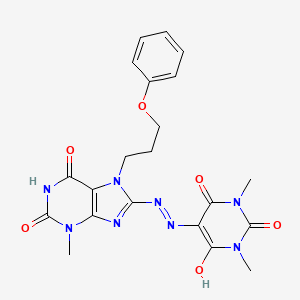

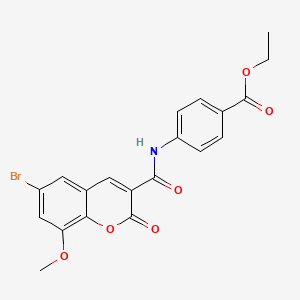
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)
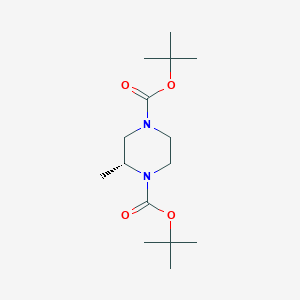
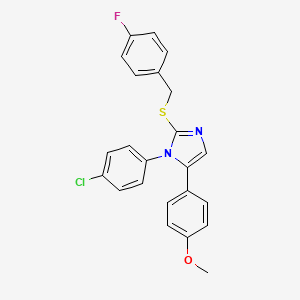
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
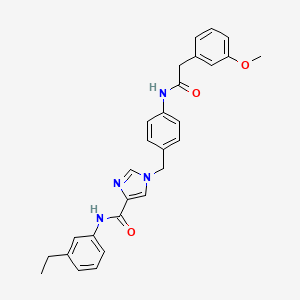
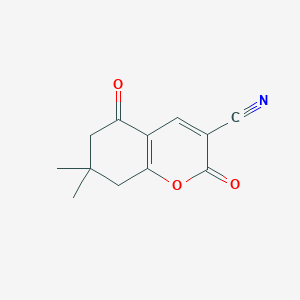
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)